N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide

melting point N-acyl thiadiazole purification

Select this specific N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide (CAS 62347-17-5) for your anti-hypersensitivity research. Its unique n-butyramide (C4) chain length, high melting point (231–233°C), and explicit patent claim for immediate hypersensitivity treatment differentiate it from shorter-chain (C3, anticancer) or thermally labile homologs (C6, m.p. 203°C; isobutyramide, m.p. 90°C). Using this exact chemotype ensures accurate SAR modeling—avoid introducing gaps in your QSAR matrix or risking purification challenges with incorrect chain-length variants.

Molecular Formula C7H11N3OS
Molecular Weight 185.25 g/mol
CAS No. 62347-17-5
Cat. No. B6513217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide
CAS62347-17-5
Molecular FormulaC7H11N3OS
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=NN=C(S1)C
InChIInChI=1S/C7H11N3OS/c1-3-4-6(11)8-7-10-9-5(2)12-7/h3-4H2,1-2H3,(H,8,10,11)
InChIKeyMJQFYWYPINZWCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes102 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Methyl-1,3,4-thiadiazol-2-yl)butyramide (CAS 62347-17-5): Compound Identity and Baseline Characteristics for Procurement


N-(5-Methyl-1,3,4-thiadiazol-2-yl)butyramide (CAS 62347-17-5) is a low-molecular-weight (185.25 g/mol) 1,3,4-thiadiazole derivative bearing an n-butyramido substituent at the 2-position . The compound has been explicitly claimed in patent literature as a pharmacologically active agent for the treatment of immediate hypersensitivity conditions, including asthma [1]. Its physicochemical profile—including a LogP of 2.23 and a sharp melting point of 231–233°C—distinguishes it from shorter- and longer-chain N-acyl analogs within the same chemotype [1].

Why N-(5-Methyl-1,3,4-thiadiazol-2-yl)butyramide Cannot Be Casually Replaced by Its Closest N-Acyl Homologs


Although the 5-methyl-1,3,4-thiadiazol-2-amine scaffold is widely exploited across medicinal and agricultural chemistry, simple interchange of the N-acyl chain length profoundly alters solid-state properties, lipophilicity, and pharmacological indication. For instance, the n-butyramide (C4) melts at 231–233°C, while the corresponding n-hexanamide (C6) melts at 203°C and an isobutyramide derivative at 90°C [1]. Furthermore, the propionamide (C3) analog has been characterized primarily for anticancer activity, whereas the butyramide is specifically claimed for anti-hypersensitivity applications [1][2]. These differences mean that substituting one homolog for another without re-validation of synthetic route, purification protocol, or biological target profile introduces substantial risk of experimental failure.

Quantitative Differentiation Evidence for N-(5-Methyl-1,3,4-thiadiazol-2-yl)butyramide Procurement Decisions


Melting Point Differentiation Versus N-Acyl Homologs for Purification and Formulation Handling

Among N-acyl-5-methyl-1,3,4-thiadiazol-2-amines, the n-butyramide exhibits a markedly higher melting point (231–233°C) than the n-hexanamide (203°C) and an isobutyramide derivative (90°C), as reported within a single patent [1]. This higher melting point confers advantages in recrystallization-based purification and solid-state formulation handling relative to lower-melting homologs.

melting point N-acyl thiadiazole purification

Pharmacological Indication Differentiation: Hypersensitivity vs. Anticancer in Propionamide Analog

The patent literature explicitly claims N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide as an active agent for the prophylactic and therapeutic treatment of immediate hypersensitivity diseases, including asthma [1]. In contrast, the propionamide homolog (C3 chain) has been independently characterized for anticancer activity, with IC50 values ranging from 9.4 to 97.6 μg/mL against tumor cell lines (HepG2, MCF-7, A549, KB3-1, HL-60) and weaker growth inhibition of non-tumor HEK293 and NIH3T3 cells [2].

hypersensitivity asthma anti-allergy

Chitinase Inhibition: Butyramide vs. Acetamide – Class-Level SAR Evidence Supporting Chain Length Selectivity

The N-acyl chain length of 5-methyl-1,3,4-thiadiazol-2-amine derivatives influences target engagement. The acetamide homolog (C2 chain) inhibits Aspergillus fumigatus ChiA1 chitinase with an IC50 of 1.0 × 10^6 nM (i.e., ~1 mM), representing very weak activity [1]. Although no ChiA1 data exist for the butyramide (C4 chain), the substantial inactivity of the acetamide suggests that elongation of the acyl chain may be required to achieve meaningful enzyme inhibition, consistent with SAR trends observed across thiadiazole-based chitinase inhibitors.

chitinase inhibition Aspergillus fumigatus antifungal

Optimal Deployment Scenarios for N-(5-Methyl-1,3,4-thiadiazol-2-yl)butyramide Based on Differentiated Evidence


Anti-Hypersensitivity Drug Discovery: Asthma and Immediate Allergy Models

The compound's explicit patent claim for immediate hypersensitivity conditions (asthma, status asthmaticus) positions it as a relevant chemical starting point or reference standard for drug discovery programs targeting allergic and inflammatory airway diseases [1]. Researchers should procure this specific butyramide chain-length variant rather than shorter-chain analogs (e.g., propionamide) when the intended pharmacology is anti-allergy rather than anticancer.

Solid-State Formulation and Crystallization Process Development

The high melting point (231–233°C) relative to its closest homologs makes the butyramide an attractive candidate for solid-state formulation studies where thermal stability and ease of crystallization are critical quality attributes [1]. Procurement of the butyramide over the hexanamide (m.p. 203°C) or isobutyramide derivative (m.p. 90°C) can reduce purification and handling burdens in process chemistry workflows.

N-Acyl Chain Length SAR Libraries in Thiadiazole Medicinal Chemistry

When constructing systematic SAR libraries of N-acyl-5-methyl-1,3,4-thiadiazol-2-amines to probe the impact of lipophilicity and steric bulk on biological activity, the butyramide (C4) is an essential member of the homologous series bridging the propionamide (C3, anticancer) and pentanamide/hexanamide (C5/C6, unexplored) analogs [1][2]. Interchanging the butyramide with a different chain length would create a gap in the SAR matrix and compromise QSAR model integrity.

Quote Request

Request a Quote for N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.